Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate
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Overview
Description
Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group, a sulfonyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate typically involves the reaction of ethyl cyanoacetate with 1-[(4-methylphenyl)sulfonyl]piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the sulfonyl group can participate in electrophilic reactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-[(4-methylphenyl)sulfonyl]piperidine and its analogs.
Cyanoacetates: Ethyl cyanoacetate and its derivatives.
Uniqueness
Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-[1-(4-methylphenyl)sulfonylpiperidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-17(20)16(12-18)14-8-10-19(11-9-14)24(21,22)15-6-4-13(2)5-7-15/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVZDDDDEAHEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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